molecular formula C14H11ClO B371131 1-[4-(2-Chlorophenyl)phenyl]ethanone CAS No. 3808-89-7

1-[4-(2-Chlorophenyl)phenyl]ethanone

Cat. No.: B371131
CAS No.: 3808-89-7
M. Wt: 230.69g/mol
InChI Key: KQNNNDZVEYLTHF-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenyl)phenyl]ethanone is an organic compound with the molecular formula C14H11ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a phenyl ring

Future Directions

The compound has been used in the synthesis of a fungicide that targets plant pathogenic fungi . This suggests potential applications in agriculture and plant disease management.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(2-Chlorophenyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chlorophenyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(2-Chlorophenyl)phenyl]ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethanone: A similar compound with a single chlorophenyl group.

    1-(4-(4-Chlorophenoxy)-2-chlorophenyl)ethanone: Another related compound with additional chlorophenoxy groups.

Uniqueness

1-[4-(2-Chlorophenyl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[4-(2-chlorophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNNNDZVEYLTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273189
Record name 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3808-89-7
Record name 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3808-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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